4-Amino-3-bromopyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLANDXJKWOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552431 | |
| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107842-74-0 | |
| Record name | 4-Amino-3-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Amino 3 Bromopyridin 2 Ol and Its Derivatives
Strategies for Direct Synthesis of the 4-Amino-3-bromopyridin-2-ol Scaffold
The direct and controlled synthesis of polysubstituted pyridines like this compound presents a considerable challenge due to the need for high regioselectivity. Various methodologies have been developed to address this, focusing on the precise placement of amino, bromo, and hydroxyl groups on the pyridine (B92270) ring.
Regioselective Synthesis Approaches of Aminopyridinols
The regioselective synthesis of aminopyridinols can be approached through several strategic pathways. One common method involves the transformation of appropriately substituted pyridine precursors. For instance, the synthesis of 3-aminopyridine (B143674) has been achieved from 3-bromopyridine (B30812) using ammonium (B1175870) hydroxide (B78521) and a copper sulfate (B86663) catalyst. google.com This type of nucleophilic substitution reaction highlights a potential route, although direct application to achieve the 4-amino-3-bromo-2-ol substitution pattern requires careful selection of starting materials and reaction conditions to control regiochemistry.
Another strategy involves the construction of the pyridine ring itself from acyclic precursors. Domino reactions, for example, have been successfully employed to create functionalized 2-aminohydropyridines and 2-pyridinones from simple starting materials like arylamines, methyl propiolate, and aromatic aldehydes. nih.gov While not directly yielding the target compound, these methods demonstrate the power of multicomponent reactions to build complexity in a single step, which could be adapted for the synthesis of this compound.
Furthermore, the direct C-H functionalization of pyridine N-oxides offers a regioselective route to substituted pyridines. organic-chemistry.org By activating specific positions on the pyridine ring, this method allows for the introduction of various functional groups. The challenge lies in orchestrating the sequential introduction of the amino, bromo, and hydroxyl groups in the desired 2, 3, and 4 positions.
| Starting Material | Reagents | Product | Reference |
| 3-Bromopyridine | NH4OH, CuSO4 | 3-Aminopyridine | google.com |
| Arylamines, Methyl propiolate, Aromatic aldehydes | Triethylamine (B128534) | Functionalized 2-Aminohydropyridines | nih.gov |
| Pyridine N-oxides | Grignard reagents, Acetic anhydride | 2-Substituted Pyridines | organic-chemistry.org |
Stereoselective Synthesis Methodologies for Pyridyl Amino Alcohol Derivatives
While the direct synthesis of this compound does not involve a chiral center on the pyridine ring itself, the broader class of pyridyl amino alcohol derivatives often requires stereoselective approaches, particularly when the amino alcohol moiety is part of a side chain or a more complex fused system. The principles of stereoselective synthesis are crucial for creating enantiomerically pure compounds, which is often a requirement for biologically active molecules. scispace.comdiva-portal.org
One established method for the stereoselective synthesis of acyclic amino alcohols involves the ring-opening of chiral piperidinols. scispace.com This approach leverages the stereocontrolled introduction of substituents onto a cyclic scaffold, which is then opened to yield an acyclic product with defined stereochemistry. This strategy allows for the preparation of diastereomerically pure amino alcohols with multiple contiguous stereocenters. scispace.com
Another powerful technique is the hetero-Diels-Alder reaction, which can be used to construct six-membered rings with high stereocontrol. This has been applied to the synthesis of both erythro- and threo-β-amino alcohol derivatives. acs.org The predictable stereochemical outcome of the cycloaddition allows for the synthesis of specific diastereomers.
Furthermore, the synthesis of pinane-based chiral 1,4-amino alcohols has been achieved through a sequence involving aldol (B89426) condensation, diastereoselective reduction, and hydrogenation. thieme-connect.com This multi-step process demonstrates how existing chiral templates, such as those derived from monoterpenes, can be used to induce stereoselectivity in the final product. mdpi.com
| Method | Key Features | Resulting Products | Reference |
| Ring-opening of chiral piperidinols | Stereocontrolled substituent introduction on a cyclic system | Acyclic amino alcohols with multiple stereocenters | scispace.com |
| Hetero-Diels-Alder Reaction | Cycloaddition with high stereocontrol | erythro- and threo-β-Amino alcohol derivatives | acs.org |
| Use of Chiral Templates | Aldol condensation, diastereoselective reduction | Pinane-based chiral 1,4-amino alcohols | thieme-connect.com |
Functionalization and Derivatization Strategies Utilizing this compound
Once the this compound scaffold is obtained, the bromine atom at the 3-position and the amino group at the 4-position serve as key handles for further functionalization. Palladium-catalyzed coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application to the derivatization of haloaminopyridines is well-established. researchgate.net These reactions offer a versatile and efficient means to introduce a wide range of substituents onto the pyridine core.
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is highly applicable to ortho-haloaminopyridines. researchgate.net This reaction allows for the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. mit.edu
A practical strategy for the preparation of imidazopyridine derivatives from ortho-haloaminopyridines utilizes a two-step C-N coupling/cyclization reaction sequence. researchgate.netdaneshyari.com This approach provides rapid access to medicinally relevant heterocyclic systems. The development of new ligands has expanded the scope of this reaction to include a broader range of substrates and functional groups. mit.edu
| Substrate Type | Reaction | Key Features | Reference |
| Ortho-Haloaminopyridines | Buchwald-Hartwig Amination | C-N bond formation, use of palladium catalysts and specialized ligands | researchgate.netmit.edu |
| Ortho-Haloaminopyridines | C-N Coupling/Cyclization | Two-step sequence to form imidazopyridines | researchgate.netdaneshyari.com |
The Sonogashira coupling reaction is a powerful method for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction has been successfully applied to 2-amino-3-bromopyridines to synthesize a variety of 2-amino-3-alkynyl pyridine derivatives. scirp.orgresearchgate.net
The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.org The mild reaction conditions and tolerance for various functional groups make the Sonogashira coupling a highly versatile tool for the derivatization of the this compound scaffold at the 3-position. scirp.orgresearcher.life The optimal conditions for this reaction often involve a specific combination of catalyst, ligand, base, and solvent, which are determined through careful optimization studies. scirp.org
| Substrate | Alkyne | Catalyst System | Product | Reference |
| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI, Et3N | 2-Amino-3-(phenylethynyl)pyridine | scirp.org |
| 2-Amino-3-bromopyridine derivatives | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI, Et3N | 2-Amino-3-alkynyl pyridine derivatives | scirp.orgresearchgate.net |
Suzuki Cross-Coupling Reactions for Pyridine Functionalization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds under mild conditions. tcichemicals.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. ambeed.com For a substrate such as this compound, the bromine atom at the C3 position serves as an excellent handle for Suzuki coupling, enabling the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl substituents.
The general reactivity order for the halide leaving group is I > Br > OTf >> Cl. libretexts.org The bromo-substituent on the pyridine ring is thus highly suitable for this transformation. The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation with the organoboron species, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A range of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can be used, often in combination with phosphine ligands that enhance catalyst stability and reactivity. libretexts.org While palladium is the most common catalyst, less expensive metals like nickel have also been shown to effectively catalyze Suzuki-Miyaura reactions, especially with challenging substrates like aryl chlorides. tcichemicals.com The choice of base and solvent is critical for reaction efficiency, with common systems including potassium carbonate in DMF or sodium hydroxide in THF/water. libretexts.org
Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization
| Component | Examples | Purpose |
|---|---|---|
| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂, NiCl₂(dppp) | Provides the active metal center for the catalytic cycle. tcichemicals.comlibretexts.org |
| Ligand | PPh₃, (o-tolyl)₃P, N-Heterocyclic Carbenes (NHCs) | Stabilizes the metal center and modulates its reactivity. tcichemicals.comorganic-chemistry.org |
| Boron Reagent | Arylboronic acids, Alkenylboronic esters, Organotrifluoroborates | The nucleophilic partner that provides the new carbon-based substituent. tcichemicals.com |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for the transmetalation step. libretexts.orgresearchgate.net |
| Solvent | Dioxane, Toluene, THF, DMF | Solubilizes reactants and influences reaction kinetics. libretexts.orgresearchgate.net |
Other Transition Metal-Mediated Transformations in Pyridine Synthesis
Beyond the Suzuki reaction, a multitude of other transition metal-catalyzed transformations are instrumental in pyridine synthesis and functionalization. nptel.ac.in These methods provide alternative pathways for C-C and C-N bond formation.
Heck, Stille, and Sonogashira Couplings: These palladium-catalyzed reactions are powerful tools for functionalizing aryl halides. The Heck reaction couples the halide with an alkene, the Stille reaction uses an organotin reagent, and the Sonogashira reaction introduces an alkyne moiety. nptel.ac.in Each offers a distinct route to introduce unsaturated groups onto the pyridine core at the C3 position of a this compound precursor.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds, allowing for the amination of aryl halides. nptel.ac.in This could be applied to further functionalize the pyridine ring or to synthesize the initial amino-pyridine scaffold.
Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations. For instance, a Cu(II)-catalyzed C-N bond formation via a Chan-Lam or Ullmann-type coupling can be used to construct heterocyclic systems. beilstein-journals.org Such a strategy could be employed to build fused rings onto the this compound framework.
Manganese- and Nickel-Mediated Cyclizations: Transition metals like manganese and nickel can mediate intramolecular cyclization reactions to construct complex ring systems. frontiersin.org For example, Mn(OAc)₃ can be used for radical cyclizations, while nickel catalysts are effective in reductive cyclization processes, offering pathways to build fused polycyclic structures from appropriately substituted pyridine precursors. frontiersin.org
Radical Reactions for Pyridine Derivatization
Radical reactions provide a complementary approach to traditional ionic or metal-catalyzed methods for functionalizing pyridines. jiaolei.groupresearchgate.net These reactions often proceed under mild, metal-free conditions and can offer unique regioselectivity.
One prominent strategy is the Minisci reaction, which involves the addition of a radical nucleophile to a protonated (and thus electron-deficient) pyridine ring. rsc.org While this classically provides functionalization at the C2 and C4 positions, modern variants have improved regiocontrol. rsc.orgacs.org
Recently, metal-free, photoredox-catalyzed multicomponent reactions have emerged as a powerful tool. chemistryviews.org For example, a deoxygenative three-component reaction involving alcohols, styrenes, and cyanopyridines has been developed. chemistryviews.org In this process, a photocatalyst under blue LED irradiation generates an alkyl radical from an alcohol. chemistryviews.org This radical adds to the styrene, and the resulting benzyl (B1604629) radical couples with a reduced cyanopyridine radical anion to form the substituted pyridine product in moderate to good yields. chemistryviews.org Such strategies highlight the potential of radical chemistry to assemble complex pyridine derivatives from simple precursors. chemistryviews.org
Table 2: Overview of Radical Approaches for Pyridine Functionalization
| Reaction Type | Description | Key Features |
|---|---|---|
| Minisci-type Alkylation | Addition of alkyl radicals to an activated (e.g., protonated) pyridine ring. rsc.org | Typically targets C2/C4 positions; often requires acidic conditions. acs.org |
| Photoredox Catalysis | Uses light and a photocatalyst to generate radicals under mild conditions. chemistryviews.org | Can be metal-free; enables novel multicomponent couplings. chemistryviews.org |
| Radical Addition | Direct addition of a radical species to the pyridine ring, followed by rearomatization. researchgate.net | Regioselectivity depends heavily on the pyridine's substitution pattern. researchgate.net |
Multicomponent Reaction Approaches to Substituted Pyridines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency, atom economy, and operational simplicity. growingscience.combohrium.com They represent a powerful strategy for the rapid assembly of highly substituted pyridines. bohrium.com
A common MCR for pyridine synthesis involves the one-pot reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an ammonia (B1221849) source. tandfonline.com For example, highly substituted pyridine derivatives have been synthesized through an efficient, one-pot reaction of aldehydes, malononitrile, and ammonium acetate, catalyzed by triethylamine under solvent-free conditions. tandfonline.com
Another notable example is the synthesis of highly substituted pyridines via the reaction of aldehydes, malononitrile, and thiophenol using a reusable solid base catalyst like Mg-Al hydrotalcite. growingscience.comresearchgate.net This heterogeneous catalysis approach simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. growingscience.comresearchgate.net These MCRs provide access to a wide diversity of pyridine structures by simply varying the starting components, making them ideal for generating libraries of compounds for screening purposes. growingscience.combohrium.com
Biocatalytic Synthesis Pathways for Pyridinol Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations under mild conditions. nih.govmdpi.com This approach is particularly attractive for the synthesis of pyridinol derivatives, where regioselective hydroxylation can be challenging to achieve chemically. nih.gov
Whole cells of the bacterium Burkholderia sp. MAK1 have been identified as efficient biocatalysts for the regioselective oxyfunctionalization of pyridine derivatives. nih.govresearchgate.net When induced with pyridin-2-ol, these cells can hydroxylate various pyridin-2-amines and pyridin-2-ols at the C5 position to produce the corresponding pyridin-5-ol derivatives. nih.govresearchgate.net This presents a direct and highly specific pathway for synthesizing aminopyridinol structures that are otherwise difficult to access. nih.gov
In addition to hydroxylation, enzymes such as lipases are used in chemoenzymatic strategies. nih.gov For instance, a two-step chemoenzymatic methodology has been developed to synthesize hydroxyalkyl and acyloxyalkyl derivatives of hydroxypyridines. nih.gov This involves a chemical step to introduce a hydroxyalkyl side chain, followed by a lipase-catalyzed transesterification to yield acylated derivatives. The use of enzymes in organic solvents or under mild aqueous conditions minimizes waste and avoids harsh reagents, making biocatalysis a powerful tool for producing functionalized pyridinol compounds. nih.govmdpi.com
Table 3: Examples of Biocatalytic Transformations for Pyridinol Derivatives
| Biocatalyst | Transformation | Substrate Class | Product Class |
|---|---|---|---|
| Burkholderia sp. MAK1 (whole cells) | Regioselective C5-hydroxylation | Pyridin-2-amines, Pyridin-2-ols | 6-Aminopyridin-3-ols, Pyridine-2,5-diols |
| Lipase | Transesterification / Acetylation | Pyridinyloxyalkanols | Acyloxyalkyl pyridines |
| Saccharomyces cerevisiae (whole cells) | Asymmetric bioreduction of ketones | Carbonyl pyrimidine (B1678525) derivatives | Chiral secondary alcohols |
Solid-Phase Organic Synthesis Applications for Pyridine-Based Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the production of chemical libraries, where molecules are built on an insoluble polymer support. This methodology simplifies purification, as excess reagents and by-products are simply washed away from the resin-bound product. researchgate.net
This approach has been successfully applied to the synthesis of pyridine-based derivatives. nih.gov A 2-chloro-5-bromopyridine scaffold, for example, can be anchored to a solid support. nih.govresearchgate.net The chloro and bromo groups on this resin-bound scaffold can then be subjected to selective reactions. For instance, the more reactive chlorine can be displaced by a nucleophile, followed by a transition metal-catalyzed cross-coupling reaction at the bromine position. nih.gov This allows for the sequential and controlled introduction of different substituents onto the pyridine ring.
Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 Amino 3 Bromopyridin 2 Ol
Vibrational Spectroscopy Analysis for Molecular Structure Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
FTIR spectroscopy of 4-Amino-3-bromopyridin-2-ol reveals characteristic absorption bands that correspond to the various vibrational modes within the molecule. Analysis of the FTIR spectrum, often recorded as a film or using an Attenuated Total Reflectance (ATR) accessory, provides key insights into its functional groups. nih.gov
Key vibrational frequencies observed in the FTIR spectrum of related aminobromopyridine derivatives offer a comparative basis for the analysis of this compound. For instance, studies on 2-amino-3-bromopyridine (B76627) show characteristic C-H stretching vibrations in the higher frequency region. jconsortium.com The C-N stretching and bending vibrations are typically observed in the middle frequency region. jconsortium.com Specifically, C=N stretching vibrations have been assigned to bands around 1288 cm⁻¹ in the FT-Raman spectrum of a related compound. jconsortium.com
For 4-amino-2-bromopyridine, theoretical and experimental studies have provided detailed vibrational assignments. nih.gov These studies, which often employ Density Functional Theory (DFT) calculations, help in correlating the observed spectral bands with specific molecular motions, including those of the pyridine (B92270) ring and its substituents. nih.gov The insights gained from such analyses are instrumental in confirming the presence of the amino group, the bromine substituent, and the hydroxyl group, and their positions on the pyridine ring in this compound.
A representative FTIR spectrum for a related compound, 4-Amino-3-bromopyridine, was obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov
Table 1: Representative FTIR Data for a Related Compound
| Instrument | Technique | Source of Sample |
|---|---|---|
| Bruker Tensor 27 FT-IR | Film (Dichloromethane) | Alfa Aesar, Thermo Fisher Scientific |
Data sourced from PubChem. nih.gov
Raman Spectroscopy Techniques in Structural Characterization
Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. The FT-Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the C-Br stretching mode.
In studies of similar molecules like 2-amino-3-bromopyridine, Raman spectra have been examined with particular emphasis on the C-C and C-H stretching modes. jconsortium.com For 4-amino-2-bromopyridine, FT-Raman spectra have been recorded and compared with theoretical calculations to achieve a complete vibrational assignment. nih.gov The use of a Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been documented for acquiring the FT-Raman spectrum of 4-Amino-3-bromopyridine. nih.gov
Table 2: Raman Spectroscopy Instrumentation for a Related Compound
| Instrument | Technique | Source of Sample |
|---|
Data sourced from PubChem. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Assignment and Structural Determination
NMR spectroscopy is indispensable for the precise determination of the molecular structure of this compound, allowing for the unambiguous assignment of proton and carbon positions.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals are characteristic of the pyridine ring protons and the protons of the amino group.
For comparison, the ¹H NMR spectra of related compounds like 3-bromopyridine (B30812) and 4-bromopyridine (B75155) show distinct signals for the aromatic protons. rsc.org In the synthesis and characterization of various substituted pyridines, ¹H NMR is a standard technique for confirming the structure of the products. rsc.orgscirp.org The spectrum of 4-Amino-3-bromopyridine, a structurally similar compound, has been recorded on a Bruker AM-300 instrument. nih.gov
Table 3: ¹H NMR Data for a Related Compound
| Compound | Instrument |
|---|
Data sourced from PubChem. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum of this compound reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are indicative of the type of carbon atom (aromatic, attached to a heteroatom, etc.).
In the study of substituted pyridines, ¹³C NMR is routinely used to characterize the carbon framework. rsc.orgscirp.org The chemical shifts are typically reported relative to a standard solvent signal. rsc.org For instance, ¹³C NMR data for various pyridine derivatives have been extensively documented. rsc.org The Human Metabolome Database provides an experimental ¹³C NMR spectrum of a related compound in water. hmdb.ca
Table 4: ¹³C NMR Data for a Related Compound
| Solvent | Frequency |
|---|
Data sourced from the Human Metabolome Database. hmdb.ca
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation pattern.
The mass spectrum of 4-Amino-3-bromopyridine, a related compound, shows a molecular ion peak corresponding to its molecular weight. nih.gov The presence of a bromine atom is typically indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of pyridine derivatives in the mass spectrometer often involves the loss of small molecules or radicals from the parent ion. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the pyridine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. rsc.org
Table 5: Mass Spectrometry Data for a Related Compound
| Compound | Top Peak (m/z) | Library |
|---|
Data sourced from PubChem. nih.gov
Electronic Absorption and Emission Spectroscopy Studies
Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of light. For a substituted pyridinone like this compound, these studies provide insight into its aromatic system and the influence of its functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a molecule is determined by its electronic structure. For heterocyclic aromatic compounds like pyridines, the absorption bands are typically due to π→π* and n→π* transitions. The pyridin-2-ol tautomer is expected to exist predominantly as the pyridin-2-one form.
While specific experimental spectra for this compound are not found in the literature, theoretical studies on analogous compounds offer valuable predictions. For instance, a Time-Dependent Density Functional Theory (TD-DFT) study on 3-bromo-2-hydroxypyridine calculated its electronic absorption spectrum. mdpi.comdntb.gov.ua The study predicted an intense electronic transition with an absorption maximum (λmax) around 260 nm in both the gas phase and in various solvents, which is attributed to a π→π* transition. mdpi.com The presence of an amino group at the C4-position and a bromine atom at the C3-position in the target compound would be expected to modulate the energy of these transitions, likely causing shifts in the absorption maxima. The amino group typically acts as an auxochrome, which can cause a red shift (to longer wavelengths), while the effect of the bromine atom is more complex, involving both inductive and resonance effects. A detailed interpretation would require experimental data. researchgate.net
Table 1: Theoretical UV-Vis Data for the Related Compound 3-Bromo-2-hydroxypyridine (Note: This data is for a related compound and is intended for illustrative purposes only.)
| Solvent | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Transition Assignment |
|---|---|---|---|
| Gas Phase | 260.3 | 0.1431 | π→π* |
| Water | 260.3 | 0.1431 | π→π* |
| Methanol | 260.4 | 0.1432 | π→π* |
| DMSO | 260.8 | 0.1506 | π→π* |
Data sourced from theoretical calculations using TD-DFT. mdpi.com
Fluorescence Spectroscopy of Pyridine Derivatives
Fluorescence is the emission of light from a molecule after it has absorbed light. Many pyridine derivatives, especially those containing amino groups, are known to be fluorescent. researchgate.netbohrium.com The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment.
The 2-aminopyridine (B139424) core is a well-known fluorophore. beilstein-journals.org The introduction of substituents can significantly alter the fluorescence properties. For example, studies on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides showed that incorporating an electron-withdrawing bromine atom can lead to enhanced fluorescence in aggregated states, a phenomenon known as aggregation-induced emission enhancement (AIEE). beilstein-journals.org Other research on substituted aminopyridines has demonstrated solid-state fluorescence in the blue region of the spectrum (400–460 nm). researchgate.net
For this compound, one could hypothesize potential fluorescence stemming from its aminopyridine-like structure. The specific excitation and emission maxima, Stokes shift, and quantum yield would depend on the interplay between the electron-donating amino group, the electron-withdrawing bromine atom, and the pyridone ring. However, without experimental investigation, its fluorescent capabilities remain unconfirmed.
X-ray Diffraction Studies for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
A search of crystallographic databases reveals no published single-crystal structure for this compound. However, crystal structures of many related substituted 2-pyridones and bromopyridines have been determined. cdnsciencepub.comresearchgate.net These studies confirm that 2-hydroxypyridines typically exist in the solid state as the 2-pyridone tautomer. le.ac.uk
For this compound, a crystal structure would be expected to feature a planar or nearly planar pyridone ring. The solid-state packing would likely be dominated by intermolecular hydrogen bonds. Specifically, the amino group (-NH₂) and the N-H group of the pyridone ring can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group can act as acceptors. These interactions often lead to the formation of dimers or extended chain and layered structures. researchgate.net Furthermore, the bromine atom could participate in halogen bonding (Br···O or Br···N interactions), which can significantly influence the crystal packing arrangement. iucr.org
Table 2: Expected Crystallographic Data from a Single-Crystal X-ray Diffraction Study of this compound (Note: This is a list of parameters that would be determined in such a study; no experimental values are available.)
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | The number of molecules in the unit cell. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |
| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds. |
| Halogen Bonding Parameters | Geometry of any intermolecular Br···O/N interactions. |
Computational Chemistry and Theoretical Investigations of 4 Amino 3 Bromopyridin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are at the core of modern computational chemistry, providing a detailed description of the electronic behavior within a molecule.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. This approach is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like orbital energies. researchgate.netmdpi.com
Alongside DFT, other quantum mechanical methods are also utilized. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. researchgate.net While often less accurate than DFT for electron correlation effects, HF is a foundational method and is sometimes used as a point of comparison. mdpi.com
Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster but generally less accurate alternative for large molecules. However, for a molecule of the size of 4-Amino-3-bromopyridin-2-ol, DFT or ab initio methods are typically preferred for their higher accuracy. Studies on similar compounds like 2-amino-5-chloropyridine (B124133) have utilized both HF and DFT methods to provide a comprehensive analysis of the molecule's properties. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Geometry Optimization and Conformational Analysis
A fundamental step in any theoretical investigation is the optimization of the molecular geometry to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached, corresponding to a minimum on the potential energy surface. mdpi.com
The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise spatial arrangement of the pyridine (B92270) ring and its amino, bromo, and hydroxyl substituents. Conformational analysis would further explore different rotational isomers (conformers), for instance, around the C-N bond of the amino group, to identify the most stable conformation.
For illustrative purposes, the table below shows calculated geometric parameters for the related molecule 3-bromo-2-hydroxypyridine, as determined by DFT calculations. A similar analysis would be performed for this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-Br | 1.895 |
| C-O | 1.350 | |
| O-H | 0.965 | |
| Bond Angles (°) | C-C-Br | 121.5 |
| C-C-O | 118.0 | |
| C-O-H | 109.5 |
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and spectroscopic properties. Key components of this analysis include the frontier molecular orbitals and the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com
Theoretical studies on pyridine derivatives consistently include HOMO-LUMO analysis to predict their behavior. researchgate.net For example, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to be approximately 5.4 eV, indicating significant stability. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.880 |
| LUMO | -1.475 |
| Energy Gap (ΔE) | 5.405 |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. researchgate.net It provides a detailed picture of the electron density by localizing it into specific bonds and lone pairs. NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and intramolecular charge transfer (ICT). researchgate.net
For a molecule like this compound, NBO analysis would reveal the charge on each atom, highlighting the electrophilic and nucleophilic centers. For example, it would quantify the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom and the pyridine nitrogen. Such analyses on related aminopyridines have been used to calculate second-order interaction energies and understand the stability conferred by specific electronic interactions. researchgate.net
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Theoretical calculations, such as those performed using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. The distribution of electron density and the resulting molecular electrostatic potential (MEP) are key determinants of its reactivity. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential.
The MEP map is a valuable tool for predicting how a molecule will interact with other molecules. uni-muenchen.de Different colors on the map represent different levels of electrostatic potential. researchgate.net Regions of negative potential, typically colored red or yellow, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.netfrontiersin.org For pyridine derivatives, the nitrogen atoms are often associated with negative MEP regions, indicating they are likely sites for electrophilic interaction. frontiersin.org In the case of this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are expected to be regions of high electron density, making them potential sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential.
Simulation of Spectroscopic Properties
Computational methods allow for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.
Vibrational Spectra Prediction and Band Assignment
Theoretical vibrational spectra (Infrared and Raman) of pyridine derivatives can be calculated using DFT methods, such as B3LYP. nih.govresearchgate.netscience.gov These calculations predict the frequencies of the fundamental vibrational modes of the molecule. To improve the agreement between theoretical and experimental frequencies, the calculated values are often scaled using appropriate scale factors. nih.goviapaar.com
The assignment of specific vibrational modes to the calculated frequencies is achieved through Potential Energy Distribution (PED) analysis. nih.gov For substituted pyridines, characteristic vibrational bands include C-H stretching, N-H stretching, O-H stretching, C-C and C-N ring stretching, and various bending modes. For instance, aromatic C-H stretching vibrations typically appear at higher wavenumbers, while ring stretching and bending vibrations are found at lower wavenumbers. physchemres.orgresearchgate.net
Table 1: Predicted Vibrational Frequencies for a Related Compound, 4-amino-2-bromopyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(2df,2p)) |
| NH₂ Asymmetric Stretch | 3550 |
| NH₂ Symmetric Stretch | 3450 |
| C-H Stretch | 3100 - 3000 |
| Ring Stretching | 1600 - 1400 |
| NH₂ Scissoring | 1630 |
| C-H In-plane Bending | 1300 - 1000 |
| C-Br Stretch | ~600 |
Note: This table is illustrative and based on data for a structurally similar compound. Actual values for this compound would require specific calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For example, the chemical shifts of protons attached to the pyridine ring will be influenced by the electron-donating amino group and the electron-withdrawing bromo and hydroxyl groups. Online prediction tools can also provide estimates of NMR chemical shifts. prospre.ca
Table 2: Predicted ¹H NMR Chemical Shifts for a Related Compound, 2-Bromopyridine
| Proton | Predicted Chemical Shift (ppm) |
| H6 | 8.36 |
| H4 | 7.56 |
| H5 | 7.49 |
| H3 | 7.26 |
Note: This table is for a related compound and serves as an example. The substituent effects in this compound would alter these values. chemicalbook.com
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Organic molecules with significant NLO properties are of great interest for applications in optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability.
Theoretical calculations using DFT can predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.netnih.gov Molecules with large β values often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. nih.gov In this compound, the amino group can act as an electron donor, while the pyridine ring and the bromo and hydroxyl groups can influence the electron-accepting properties, potentially giving rise to NLO behavior. The study of frontier molecular orbitals (HOMO and LUMO) and their energy gap is also crucial in evaluating NLO properties. researchgate.netnih.gov
Molecular Dynamics and Docking Simulations
Molecular modeling techniques such as molecular dynamics and docking are powerful tools for investigating the potential biological activity of a compound by studying its interactions with protein targets.
Medicinal Chemistry and Biological Activity Research of 4 Amino 3 Bromopyridin 2 Ol
Therapeutic Potential and Pharmacological Profiles of Pyridinone Derivatives
Pyridinone-containing compounds exhibit a wide spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org The versatility of the pyridinone scaffold stems from its ability to act as both a hydrogen bond donor and acceptor, and its five positions can be readily derivatized. nih.govfrontiersin.org This allows for the fine-tuning of physicochemical properties like polarity and lipophilicity, making it a valuable component in drug design, including for kinase inhibitors. nih.govfrontiersin.org
Anti-cancer and Antitumor Activities
Pyridinone derivatives have shown significant potential as anti-cancer agents, demonstrating antiproliferative activity against a variety of human tumor cell lines. nih.govthieme-connect.com Their mechanisms often involve targeting key proteins in cancer progression, such as protein kinases, histone deacetylase (HDAC), and others. nih.gov
For instance, the 4-hydroxy-2-pyridone derivative, Sambutoxin, has been shown to inhibit the proliferation of various cancer cells by inducing the production of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest at the G2/M phase. acs.org Another study reported that the pyridone compound 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one was particularly effective against HepG2 liver cancer cells, with an IC₅₀ value of 4.5 µM. nih.gov
Simplified analogs of the marine natural product cortistatin A, which feature a pyridone ring, have demonstrated potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs), a key component of angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.com One such analog showed an IC₅₀ of 0.001 µM against HUVECs and exhibited excellent in vivo antitumor activity in mouse models. mdpi.com
| Compound/Derivative Class | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 µM | nih.gov |
| Sambutoxin (4-hydroxy-2-pyridone derivative) | Various cancer cells | Inhibits proliferation | acs.org |
| 3-cyano-2(1H)-pyridone derivative (8a) | A549 (Lung Carcinoma) | 0.83 µg/ml | orientjchem.org |
| 2-pyridone derivative (4e) | HEPG2 (Liver Cancer) | 19.2 µM | thieme-connect.com |
| Pyridone-embedded cortistatin A analog (19) | HUVEC (Endothelial Cells) | 0.001 µM | mdpi.com |
| Pyrido[2,3-d]pyrimidinone (Compound 52) | HepG-2 (Liver Cancer) | 0.3 µM | rsc.org |
Antimicrobial and Antifungal Efficacy
The pyridinone scaffold is a key component in compounds developed for their antimicrobial and antifungal properties. nih.govfrontiersin.org These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains.
One study identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as having significant antifungal activity against Candida albicans, including strains resistant to fluconazole (B54011) and caspofungin. mdpi.comnih.gov This compound demonstrated rapid fungicidal activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL and was also found to inhibit the formation of biofilms, which are a major factor in persistent infections. mdpi.comresearchgate.net
In the realm of antibacterial agents, 4-pyridone derivatives have been identified as specific inhibitors of the enzyme FabI in Staphylococcus aureus. nih.gov FabI is essential for fatty acid synthesis in bacteria. Certain 1-substituted 4-pyridone derivatives showed potent activity against 30 clinical isolates of methicillin-resistant S. aureus (MRSA) with a MIC₉₀ of 0.5 µg/ml. nih.gov Other research has highlighted that 4(1H)-pyridinones with an amide group can effectively inhibit S. aureus. tubitak.gov.tr
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | 12.5 µg/mL | mdpi.com |
| Pyridazinone derivative (10h) | Staphylococcus aureus | 16 µg/mL | nih.gov |
| Pyridazinone derivative (8g) | Candida albicans | 16 µg/mL | nih.gov |
| 1-substituted 4-pyridone derivative | MRSA (30 clinical isolates) | 0.5 µg/ml (MIC₉₀) | nih.gov |
Anti-inflammatory Properties
Pyridinone derivatives have also been investigated for their anti-inflammatory effects. nih.govfrontiersin.org One proposed mechanism for this activity is their ability to chelate iron. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are iron-dependent. nih.gov By chelating iron, these compounds may inhibit the production of inflammatory mediators like prostaglandins. nih.govresearchgate.net
In a study evaluating new 3-hydroxy-pyridine-4-one derivatives, the compounds showed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov One compound with a benzyl (B1604629) group substitution on the pyridine (B92270) ring demonstrated the greatest potency. nih.gov Another study synthesized a series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives that exhibited higher anti-inflammatory activities than the standard drug indomethacin (B1671933) in the carrageenan rat paw edema test. capes.gov.brnih.gov
Enzyme Inhibition Studies
The ability of the pyridinone core to participate in hydrogen bond interactions makes it an excellent motif for designing enzyme inhibitors, particularly for kinases. nih.govfrontiersin.org
Pyridinones are recognized as effective "hinge-binding motifs" for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov
CDK2 Inhibition: Several studies have focused on developing pyridone-based inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. One study identified a pyridone derivative with an IC₅₀ value of 0.57 µM against CDK2/cyclin A2. nih.govnih.gov Another series of pyrazolo[3,4-d]pyrimidinone derivatives were developed as CDK2 inhibitors, with the most potent compound showing an IC₅₀ of 0.21 µM, which was more potent than the reference inhibitor roscovitine. mdpi.com The inhibitory mechanism involves binding to the ATP-binding site of the kinase. mdpi.comkarger.com
PIM-1 Kinase Inhibition: New aromatic O-alkyl pyridine derivatives were designed as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, another cancer-related target. Two compounds showed potent PIM-1 inhibition with IC₅₀ values of 0.110 µM and 0.095 µM, respectively. tandfonline.com
Other Kinases: Pyridinone derivatives have been explored as inhibitors for a range of other kinases, including Met kinase, mitogen-activated protein kinase (MAPK), and Bruton's tyrosine kinase. nih.govfrontiersin.org Indazole-pyridinone derivatives have been developed as potent and selective inhibitors of MAPK-interacting kinases 1 and 2 (MNK1/2). researchgate.net
| Derivative Class | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinone (4a) | CDK2 | 0.21 µM | mdpi.com |
| Pyridone derivative (1) | CDK2/cyclin A2 | 0.57 µM | nih.govnih.gov |
| Pyridone-annelated Isoindigo (5'-Cl) | CDK2 | ~3.51 µM | karger.com |
| Pyridone-annelated Isoindigo (5'-Cl) | CDK4 | ~1.89 µM | karger.com |
| Aromatic O-alkyl pyridine (4f) | PIM-1 Kinase | 0.095 µM | tandfonline.com |
| Indazole-pyridinone (42i) | MNK1 | 7.0 nM | researchgate.net |
| Indazole-pyridinone (42i) | MNK2 | 6.1 nM | researchgate.net |
Beyond kinases, pyridinone derivatives have been shown to inhibit other classes of enzymes.
Tyrosinase Inhibition: Novel hydroxypyridinone derivatives containing an oxime ether moiety were synthesized and found to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production and food browning. kcl.ac.uk One compound had an IC₅₀ of 7.99 µM, and mechanistic studies indicated a mixed competitive-uncompetitive and reversible type of inhibition. kcl.ac.uk
Aldose Reductase Inhibition: (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have been investigated as multifunctional aldose reductase inhibitors. researchgate.net This enzyme is a key target for alleviating diabetic complications. The most promising compounds exhibited potent inhibitory activity with IC₅₀ values as low as 46 nM. researchgate.net
HIV Reverse Transcriptase: Pyridinone derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.orgrsc.org The pyridinone ring binds in a pocket of the enzyme, with its lactam NH group forming a crucial hydrogen bond with the amino acid Lys101. acs.org
α-Glucosidase and α-Amylase Inhibition: In the context of diabetes, pyridone derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. One compound showed potent inhibition of α-glucosidase with an IC₅₀ of 0.85 µM. researchgate.net
Kinase Inhibition Mechanisms (e.g., Protein Kinase B, CDK2, Aurora B)
Receptor Modulation and Allosteric Effects (e.g., GABAA receptor)
The aminopyridine scaffold is a known pharmacophore that interacts with various biological targets, including ion channels and receptors. The gamma-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a significant target for therapeutic agents due to its central role in mediating inhibitory neurotransmission in the brain. nih.govwikipedia.org Allosteric modulators of the GABAA receptor can enhance the effect of GABA without directly activating the receptor, a mechanism employed by drug classes such as benzodiazepines. wikipedia.org
While direct studies on 4-amino-3-bromopyridin-2-ol's effect on GABAA receptors are not extensively documented, the structural class of imidazo[1,2-a]pyrimidines, which can be synthesized from aminopyridine precursors, are known to act as selective ligands for GABAA receptors. google.com These ligands show affinity for specific receptor subunits (α2, α3, and/or α5), suggesting a potential for developing agents with targeted anxiolytic or cognitive-enhancing effects. google.com Furthermore, research on 4-aminopyridine (B3432731) (4-AP) has demonstrated its ability to induce synchronous, GABA-mediated potentials in hippocampal slices, an effect that can be modulated by GABAB receptor agonists and antagonists. nih.gov This indicates that the aminopyridine core can influence GABAergic systems. The potential of this compound as a modulator is also suggested by the development of other pyridine derivatives as positive allosteric modulators (PAMs) for receptors like the dopamine (B1211576) D1 receptor and metabotropic glutamate (B1630785) receptor 4 (mGluR4), where they enhance the receptor's response to its endogenous ligand. acs.orgresearchgate.netacs.org
Antiviral Activities
The pyridinone and aminopyridine cores are recognized as important scaffolds in the design of antiviral agents. Research into related compounds has revealed significant activity against a range of viruses.
For instance, a series of 4-cycloalkyloxypyridin-2(1H)-one derivatives demonstrated anti-HIV-1 activity. frontiersin.org Molecular modeling suggested that the pyridinone ring of these compounds binds within an allosteric site of the HIV-1 reverse transcriptase enzyme. frontiersin.org Similarly, novel pyridinone derivatives designed based on the anti-HIV agent LAM-trans have been evaluated for their inhibitory activities. frontiersin.org
Derivatives of the aminopyridine scaffold have also shown promise. Piperidine derivatives, which can be synthesized from pyridine precursors, have been found to be active against the influenza A virus. nih.gov More recently, the search for inhibitors of the SARS-CoV-2 main protease (Mpro) has led to the synthesis of benzoyl bromopyridyl esters, which showed potent irreversible inhibition of the enzyme and high antiviral activity. acs.org Additionally, pyridin-2-amines are established starting materials for creating fused heterocyclic systems like imidazo-derivatives, which possess significant antiviral properties. nih.gov These findings collectively underscore the potential of this compound as a foundational structure for the rational design of new antiviral therapeutics.
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For aminopyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring are critical determinants of potency and selectivity.
Research on aminopyridine scaffolds as inhibitors of the Nek2 kinase revealed that switching from an aminopyrazine to an aminopyridine hinge-binding scaffold markedly increased inhibition. nih.gov Further modifications, such as the substitution pattern on an attached phenyl ring, also significantly influenced activity. nih.gov This highlights the sensitivity of the biological activity to subtle structural changes.
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Aminopyridine Nek2 Inhibitors | Switch from aminopyrazine to aminopyridine scaffold | Marked increase in Nek2 inhibition | nih.gov |
| Flurbiprofen (B1673479) Amides | Replacement of methyl group on pyridine with a halogen (Cl, Br) | ~20-fold increase in FAAH inhibitory potency | nih.gov |
| Imidazo[4,5-c]pyridines | Introduction of halogen atoms | Associated with good docking energy and permeability | mdpi.com |
| 5-HT7R Ligands | Halogenation at the 6-position of 7-azaindole | Enhanced binding affinity compared to non-substituted analog | tandfonline.com |
Impact of Substituent Effects and Halogenation on Biological Activity
Halogenation is a common and effective strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity. The bromine atom in this compound is expected to significantly impact its biological activity.
The presence of a bromine atom can enhance reactivity in certain synthetic reactions and can also participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction can contribute to the binding affinity of a ligand to its protein target. nih.gov
A clear example of the positive impact of halogenation is seen in a series of flurbiprofen amides designed as fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Replacing a methyl group on the pyridine ring with a chlorine or bromine atom resulted in compounds with nanomolar potency, an approximately 20-fold increase in activity compared to the methylated analog. nih.gov Similarly, in the development of antimicrobial imidazo[4,5-c]pyridines, molecular docking studies showed that derivatives containing halogen atoms possessed favorable docking energy and permeability characteristics. mdpi.com
Rational Design of Derivatives for Enhanced Bioactivity
Rational design involves the strategic modification of a lead compound based on an understanding of its interaction with a biological target. The this compound scaffold is a prime candidate for such design strategies.
One successful approach is the creation of hybrid molecules that combine key pharmacophoric elements from different known active compounds. nih.gov For example, potent Nek2 kinase inhibitors were designed by fusing the hinge-binding aminopyridine scaffold from one series with the substituted benzamide (B126) moiety of another, leading to hybrid compounds with improved activity. nih.gov
Another powerful strategy is structure-based design, which utilizes the three-dimensional structure of the target protein to guide modifications. This approach led to the development of novel 2-aminopyridine (B139424) derivatives as dual inhibitors of ROS1 and ALK kinases to overcome drug resistance. nih.gov By introducing a spiro group, researchers reduced steric hindrance with a mutated amino acid in the drug target, restoring potent inhibitory activity. nih.gov Such principles could be applied to this compound to design derivatives with enhanced potency and selectivity for a desired biological target.
Mechanistic Investigations of Biological Action
The precise mechanism of action for this compound is not yet fully elucidated and is an area of active investigation. However, based on the activities of structurally related compounds, it is believed to interact with specific molecular targets, such as enzymes and receptors, thereby modulating key signaling pathways. The presence of amino, hydroxyl, and bromo groups provides multiple points for interaction with biological macromolecules.
Cellular Pathway Modulation
Research on related pyridine derivatives suggests that compounds based on the this compound scaffold could modulate various cellular pathways. For example, imidazopyridine derivatives, which can be synthesized from aminopyridines, have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, enzymes that are critical for cell cycle progression. mdpi.com Inhibition of these kinases can disrupt cell division and induce apoptosis, making them attractive targets for cancer therapy. mdpi.com Other derivatives have been found to inhibit the mitogen and stress-activated protein kinase 1 (MSK1), which can activate the anti-apoptotic transcription factor NF-kappaB. mdpi.com
Furthermore, metal complexes involving pyridine ligands have been shown to exert antiproliferative action on cancer cells, inducing nuclear condensation and DNA damage, which are hallmarks of cell death pathways. researchgate.net Pyrrolo-pyrimidine derivatives, which share structural similarities, can modulate the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in numerous physiological processes, including cardiovascular function. google.com These examples highlight the broad potential of this compound derivatives to modulate fundamental cellular pathways, paving the way for their development as therapeutic agents for a variety of diseases.
Molecular Target Identification and Validation
While specific molecular targets for this compound are not extensively detailed in publicly available research, the broader class of pyridinone-containing molecules has been successfully developed to interact with a wide array of biological targets. frontiersin.orgnih.gov The inherent structural features of the this compound scaffold—namely the amino, bromo, and keto/hydroxyl groups—provide multiple points for potential interaction with protein active sites.
Research on analogous pyridinone scaffolds has demonstrated activity against several important classes of enzymes and proteins. frontiersin.orgnih.gov These findings suggest potential target families for derivatives of this compound. The validation of such targets would typically involve a combination of biochemical assays, biophysical methods, and cellular studies to confirm a compound's mechanism of action and its effect on biological pathways.
| Target Class | Therapeutic Relevance | Potential Interaction Points |
|---|---|---|
| Protein Tyrosine Kinases | Oncology, Inflammation | Hydrogen bonding with kinase hinge region |
| Met Kinase | Oncology | ATP-competitive inhibition |
| Histone Deacetylase (HDAC) | Oncology, Neurology | Chelation with zinc ion in the active site |
| Isocitrate Dehydrogenase (IDH) | Oncology | Allosteric or active site binding |
| Mitogen-Activated Protein Kinase (MAPK) | Oncology, Immunology | Binding to allosteric or ATP pockets |
| Ribonucleotide Reductase | Oncology, Virology | Inhibition of enzyme catalytic activity |
Role as a Pharmacophore and Building Block in Drug Discovery
The this compound structure is a valuable pharmacophore and a versatile building block in drug discovery. Its substituted 2-pyridinone core acts as a rigid scaffold that can present key interacting functional groups—a hydrogen bond-donating amino group, a hydrogen bond-accepting carbonyl group, and a synthetically versatile bromine atom—in a well-defined spatial orientation. This makes it an attractive starting point for designing new molecules with desired biological activities.
Contributions to Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) is a powerful strategy that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. openaccessjournals.com These fragments are then optimized and grown into more potent lead compounds. nih.gov The pyridinone scaffold is well-suited for FBDD. frontiersin.orgnih.gov
This compound possesses characteristics that make it an excellent candidate for inclusion in fragment libraries. Its molecular weight and the number of hydrogen bond donors and acceptors align well with the empirical "Rule of Three," a guideline used to define fragment-like chemical space. The defined structure of the molecule, with substituents pointing in distinct vectors, allows for systematic and efficient exploration of the target's binding pocket during the fragment-to-lead optimization process.
| Property | Value for this compound | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | 189.01 g/mol | ≤ 300 Da |
| Hydrogen Bond Donors | 2 (Amine and N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (Carbonyl and Amine Nitrogen) | ≤ 3 |
| LogP (Predicted) | Varies by algorithm, generally low | ≤ 3 |
Applications in Biomolecular Mimetics
Biomolecular mimetics involves designing molecules that replicate the structure and function of biological entities, such as peptides or nucleotides. Pyridinone scaffolds have been effectively used as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. frontiersin.orgnih.gov The 2-pyridinone ring can serve as a mimic for various chemical structures, most notably phenol (B47542) and amide groups, which are ubiquitous in biologically active molecules. frontiersin.orgnih.gov
This bioisosteric relationship allows medicinal chemists to replace a core structural element in a known active compound with the pyridinone scaffold to improve properties like metabolic stability, solubility, or binding affinity. For instance, replacing a flexible peptide backbone with a more rigid pyridinone-based structure can pre-organize the key interacting side chains, potentially leading to enhanced potency and selectivity. csic.es
| 2-Pyridinone Core | Mimicked Moiety | Key Shared Features | Advantage of Substitution |
|---|---|---|---|
![]() | Phenol Ring | Aromatic character, H-bond donor/acceptor capacity | Can alter pKa, improve metabolic stability |
![]() | Amide Bond | Planarity, H-bond donor/acceptor pattern | Increased resistance to protease cleavage |
![]() | Pyrimidines/Purines | Heterocyclic nature, H-bonding patterns | Can act as a nucleobase mimic in antiviral or anticancer agents nih.gov |
Scaffold Re-evolution and Diversification in Medicinal Chemistry
Scaffold re-evolution, or scaffold hopping, is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying or replacing the central core of a known active molecule. uniroma1.itnih.gov This approach is used to improve a compound's properties, find new intellectual property, or explore new binding modes. The pyridinone scaffold is an excellent starting point for such diversification efforts due to its robust chemistry and multiple sites for modification. frontiersin.orgnih.gov
This compound is particularly well-suited for scaffold diversification. The bromine atom at the 3-position is a key functional handle for introducing molecular diversity through a variety of well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the attachment of a wide range of aryl, heteroaryl, alkyl, and amino groups. Further modifications can be made at the 4-amino position, enabling the construction of large libraries of related compounds for structure-activity relationship (SAR) studies. tandfonline.com
| Position | Reaction Type | Introduced Functionality | Potential Application |
|---|---|---|---|
| C3-Br | Suzuki Coupling | Aryl, Heteroaryl groups | Exploring hydrophobic pockets, pi-stacking interactions |
| C3-Br | Sonogashira Coupling | Alkynyl groups | Linear extensions to reach new binding regions |
| C3-Br | Buchwald-Hartwig Amination | Substituted amines | Introducing new H-bond donors/acceptors |
| C4-NH2 | Amide Coupling | Acyl groups | Modulating solubility and creating new interaction points |
| C4-NH2 | Reductive Amination | N-Alkyl groups | Fine-tuning basicity and steric profile |
Future Research Directions and Perspectives for 4 Amino 3 Bromopyridin 2 Ol
Development of Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
Future synthetic efforts concerning 4-Amino-3-bromopyridin-2-ol will likely focus on the development of more efficient, cost-effective, and environmentally benign protocols. The principles of green chemistry are increasingly integral to modern organic synthesis, and their application to the production of pyridinol derivatives is an active area of research. nih.govscirp.org
Key areas for future investigation include:
Multicomponent One-Pot Reactions: Designing synthesis pathways where multiple starting materials react in a single vessel to form the desired product can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov
Green Catalysts and Solvents: The exploration of biodegradable and recyclable catalysts, as well as the use of environmentally friendly solvents like water or ionic liquids, will be crucial. scirp.orgrsc.org For instance, the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates has been successfully achieved using a room temperature ionic liquid which acted as both a solvent and a recyclable catalyst. scirp.org
Microwave-Assisted and Ultrasonic Synthesis: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov The microwave-assisted synthesis of fused 2-substituted imidazo[4,5-b]pyridines from 2-amino-3-hydroxypyridine (B21099) demonstrates the potential of this approach. mdpi.com
Photocatalysis: A patent for the synthesis of the related compound 2-amino-5-bromo-3-hydroxypyridine highlights the use of a photoinitiator in the bromination step, suggesting a move towards more sustainable and selective reaction conditions. google.com
A comparative table of conventional versus potential green synthesis approaches is presented below.
| Feature | Conventional Synthesis | Emerging Green Synthesis |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |
| Catalysts | Often heavy metals, non-recyclable | Biodegradable, recyclable, biocatalysts |
| Energy Input | Prolonged heating | Microwave, ultrasound, photocatalysis |
| Reaction Steps | Multi-step with intermediate isolation | One-pot, tandem, or domino reactions |
| Waste Generation | Significant | Minimized |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights
To fully elucidate the structure-property relationships of this compound and its derivatives, the application of advanced analytical and computational tools is indispensable. While standard techniques provide basic characterization, a deeper understanding requires more sophisticated approaches.
Future research should leverage:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, which is crucial for confirming the regioselectivity of substitution reactions and for detailed structural elucidation of new derivatives.
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its complexes can provide definitive proof of its three-dimensional structure and intermolecular interactions in the solid state. nih.gov
Computational and Molecular Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic data (IR, NMR), complementing experimental findings. vulcanchem.com Such studies can offer insights into the compound's reactivity, stability, and potential interaction with biological targets. vulcanchem.com
In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for further experimental investigation.
Exploration of Novel Biological Applications and Uncharted Molecular Targets
The pyridinone scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org This provides a strong rationale for exploring the therapeutic potential of this compound.
Future research should focus on:
Screening against Diverse Biological Targets: Phenotypic screening of this compound and its analog libraries against a wide array of cell lines (e.g., cancer, bacterial, fungal) and disease models can uncover novel biological activities. researchgate.net
Identification of Novel Molecular Targets: Modern chemical biology approaches, such as affinity-based protein profiling and thermal shift assays, can be used to identify the specific molecular targets of this compound. The identification of MmpL3 as a target for other heterocyclic compounds was achieved through the analysis of resistant mutants. researchgate.net
Targeting Protein Kinases: Given that the related compound 4-bromopyridin-2-ol is a known precursor to inhibitors of protein kinase B (PKB), a crucial enzyme in cell survival and growth pathways, it is plausible that this compound derivatives could also be designed as kinase inhibitors. lookchem.com
Antifungal Drug Development: Amino acid and protein biosynthesis pathways are rich in potential fungal-specific drug targets. nih.gov The structural features of this compound make it a candidate for inhibition of enzymes within these pathways. nih.gov
Neurodegenerative Diseases: The development of PET radiotracers for imaging α-synuclein aggregates in neurodegenerative diseases like Parkinson's is an area of intense research. nih.gov The pyridinol scaffold could be explored for the development of such imaging agents.
Integration of Structure-Based Drug Design with High-Throughput Screening for Therapeutic Development
The synergy between structure-based drug design (SBDD) and high-throughput screening (HTS) offers a powerful paradigm for the rapid discovery and optimization of new therapeutic agents.
The future development of this compound as a therapeutic lead will benefit from:
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against specific molecular targets (e.g., kinases, proteases) can rapidly identify initial "hit" compounds. jst.go.jp HTS has been instrumental in identifying novel inhibitors of Mycobacterium tuberculosis. researchgate.net
Structure-Based Drug Design (SBDD): Once a hit is identified and the three-dimensional structure of the target protein is known (either through X-ray crystallography or cryo-electron microscopy), SBDD can be used to rationally design more potent and selective analogs. nih.govresearchgate.net This approach involves computationally docking virtual compounds into the active site of the target to predict their binding affinity and mode of interaction. researchgate.net
Fragment-Based Drug Discovery (FBDD): The core this compound can be considered a molecular fragment. FBDD involves screening libraries of small fragments to identify those that bind to the target protein. These initial fragment hits can then be grown or linked together to create more potent lead compounds. The "Halo Library," which includes 4-amino-3-bromopyridine, is a tool for identifying ligand binding sites on proteins using crystallographic fragment screening. acs.org
Development of Molecular Glue Degraders: A novel therapeutic modality involves "molecular glues," which are small molecules that induce the degradation of disease-causing proteins. abbvie.com The pyridinol scaffold could be explored for its potential to be incorporated into such degraders.
The integration of these strategies will facilitate a more streamlined and efficient drug discovery process, accelerating the translation of promising compounds from the laboratory to clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

